1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-3-(4'-N-methyl)piperidine-propane 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-3-(4'-N-methyl)piperidine-propane
Brand Name: Vulcanchem
CAS No.: 886363-02-6
VCID: VC3778469
InChI: InChI=1S/C22H35N3O2/c1-23-14-10-19(11-15-23)16-21(17-25-12-6-7-13-25)24(2)22(26)27-18-20-8-4-3-5-9-20/h3-5,8-9,19,21H,6-7,10-18H2,1-2H3
SMILES: CN1CCC(CC1)CC(CN2CCCC2)N(C)C(=O)OCC3=CC=CC=C3
Molecular Formula: C22H35N3O2
Molecular Weight: 373.5 g/mol

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-3-(4'-N-methyl)piperidine-propane

CAS No.: 886363-02-6

Cat. No.: VC3778469

Molecular Formula: C22H35N3O2

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-3-(4'-N-methyl)piperidine-propane - 886363-02-6

Specification

CAS No. 886363-02-6
Molecular Formula C22H35N3O2
Molecular Weight 373.5 g/mol
IUPAC Name benzyl N-methyl-N-[1-(1-methylpiperidin-4-yl)-3-pyrrolidin-1-ylpropan-2-yl]carbamate
Standard InChI InChI=1S/C22H35N3O2/c1-23-14-10-19(11-15-23)16-21(17-25-12-6-7-13-25)24(2)22(26)27-18-20-8-4-3-5-9-20/h3-5,8-9,19,21H,6-7,10-18H2,1-2H3
Standard InChI Key RWNSCXSOKSKTEF-UHFFFAOYSA-N
SMILES CN1CCC(CC1)CC(CN2CCCC2)N(C)C(=O)OCC3=CC=CC=C3
Canonical SMILES CN1CCC(CC1)CC(CN2CCCC2)N(C)C(=O)OCC3=CC=CC=C3

Introduction

Structural Characterization and Properties

Molecular Structure

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-3-(4'-N-methyl)piperidine-propane represents a complex heterocyclic system containing multiple nitrogen atoms in different environments. The structure can be broken down into several key components:

  • A pyrrolidine ring system at position 1

  • An N-Cbz (carbobenzyloxy) protected N-methyl amino group at position 2 of the pyrrolidine

  • A propane linker at position 3 connecting to a 4'-N-methylpiperidine group

The presence of the Cbz protecting group is significant as it allows for selective deprotection and further functionalization. Cbz groups are commonly employed in peptide chemistry due to their stability under basic conditions and easy removal under hydrogenolysis conditions . The compound contains two distinct heterocyclic systems (pyrrolidine and piperidine) connected by a flexible propane linker, creating a complex three-dimensional structure.

Physical Properties

Based on related heterocyclic compounds containing Cbz-protected amino groups, the following physical properties can be anticipated:

PropertyExpected ValueBasis for Estimation
Physical StateWhite to off-white solidCommon for similar N-protected amino compounds
SolubilitySoluble in DCM, chloroform, DMSO; Poorly soluble in waterTypical for Cbz-protected amino compounds
StabilityStable at room temperature; Sensitive to strong acidsBased on behavior of Cbz-protected compounds
Molecular WeightApproximately 425-450 g/molCalculated from structural components
LogP3.5-4.5Estimated based on similar peptidomimetics

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-3-(4'-N-methyl)piperidine-propane likely involves a multi-step process integrating the heterocyclic rings and installing the protecting groups. Based on similar compounds in the literature, several synthetic routes can be proposed.

Preparation of the Pyrrolidine Component

The N-Cbz protected pyrrolidine component could be synthesized using approaches similar to those described for spirocyclic pyrrolidines. Starting from readily available materials, the strategy would involve:

  • Formation of the pyrrolidine core structure

  • Introduction of the N-Cbz protecting group

  • N-methylation of the protected amino group

This approach draws from methodologies used for synthesizing spirocyclic α,α-disubstituted pyrrolidines, which provide a valuable template for constructing the pyrrolidine portion of the target molecule . For example, a multigram preparation of spirocyclic pyrrolidines has been developed with modifications that could be adapted to the synthesis of the target compound .

Synthesis of the Piperidine Component

  • Starting with a suitable piperidine or piperidinone derivative

  • N-methylation using standard conditions (e.g., formaldehyde/NaBH₃CN or methyl iodide/base)

  • Functionalization of the 4-position for attachment to the propane linker

This approach is supported by documented methods for synthesizing substituted piperidines, including those used in peptidomimetic research . For example, piperidinone intermediates have been successfully employed as building blocks for complex piperidine-containing structures .

Coupling Strategy

Coupling the pyrrolidine and piperidine components would likely involve:

  • Preparation of a functionalized propane linker

  • Sequential coupling of the heterocyclic components

  • Protection/deprotection strategies to ensure selectivity

The coupling methodology could employ established peptide coupling reagents like EDC.HCl and HOBt in the presence of a base like DIPEA, similar to approaches used for synthesizing peptidomimetics . These reagents have demonstrated efficacy in forming amide bonds between complex amine and carboxylic acid components .

Chemical Reactivity

Reactivity of the Cbz-Protected Amino Group

The N-Cbz-N-methyl amino group in the target compound would exhibit specific reactivity patterns:

  • The Cbz group can be selectively removed under hydrogenolysis conditions (H₂, Pd/C) while preserving other functional groups

  • The tertiary amine (due to N-methylation) would show reduced nucleophilicity compared to secondary amines

  • The carbamate functionality of the Cbz group provides protection against unwanted reactions at the nitrogen

The chemistry of Cbz-protected amino groups is well-documented in the context of peptide synthesis, where selective deprotection plays a crucial role in sequential coupling strategies .

Reactivity of the Piperidine Nitrogen

The N-methyl piperidine moiety would be expected to demonstrate:

  • Typical tertiary amine basicity (pKa approximately 8-9)

  • Potential for quaternization with alkyl halides

  • Reduced nucleophilicity compared to secondary amines due to methyl substitution

These reactivity patterns align with those observed in related N-methylpiperidine derivatives used in medicinal chemistry and peptidomimetic research .

Conformational Considerations

The flexible propane linker connecting the two heterocyclic systems would allow for multiple conformational states, potentially affecting the compound's reactivity and biological activity. The conformational flexibility introduced by this linker contrasts with more rigid spirocyclic structures described in the literature , potentially offering different binding profiles in biological systems.

Analytical Characterization

NMR Spectroscopy

Expected key signals in ¹H NMR would include:

Chemical Shift (ppm)AssignmentMultiplicity
7.30-7.40Aromatic protons (Cbz)Multiplet
5.0-5.2-CH₂- (benzyl)Singlet
3.6-4.2N-CH (pyrrolidine)Multiplet
2.8-3.2N-CH₃ groupsSinglet
2.3-2.8Piperidine ring CH₂NMultiplet
1.4-2.2Aliphatic CH₂ groupsComplex multiplet

This prediction is based on the spectroscopic data reported for related N-protected amino compounds and heterocyclic systems .

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion corresponding to the calculated molecular weight

  • Characteristic fragmentation patterns involving cleavage at the Cbz group

  • Fragments corresponding to the pyrrolidine and piperidine moieties

Chromatographic Analysis

For purification and analysis, HPLC conditions similar to those used for related peptidomimetics would be applicable:

ParameterRecommended Conditions
ColumnC18 reverse phase
Mobile PhaseGradient of acetonitrile/water with 0.1% TFA
DetectionUV at 214 and 254 nm
Flow Rate1 mL/min

These conditions have proven effective for the analysis and purification of similar Cbz-protected amino compounds and peptide derivatives .

Structure-Activity Relationship Studies

Key Structural Elements

The structural features of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-3-(4'-N-methyl)piperidine-propane that would likely influence its biological activity include:

  • The stereochemistry at the pyrrolidine C2 position

  • The presence and nature of the protecting group (Cbz)

  • The length and flexibility of the propane linker

  • The N-methylation of both heterocyclic nitrogens

These structural elements would influence the compound's three-dimensional conformation and its interactions with biological targets, similar to the structure-activity relationships observed for other peptidomimetic compounds .

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